methyl [(3-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate
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Overview
Description
METHYL 2-[(3-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, a pyrazole ring, and a cyclopropyl group, making it a unique and versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(3-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETATE typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts, boron reagents, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(3-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, boron reagents for Suzuki-Miyaura coupling, and various organic solvents such as dichloromethane and ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazoline derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
METHYL 2-[(3-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETATE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of METHYL 2-[(3-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives, pyrazole-containing molecules, and cyclopropyl-substituted compounds. Examples include:
- Quinazoline derivatives: Erlotinib, Gefitinib
- Pyrazole-containing molecules: Celecoxib, Rimonabant
- Cyclopropyl-substituted compounds: Cyclopropylamine, Cyclopropylcarbinol
Uniqueness
METHYL 2-[(3-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETATE is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, cyclopropyl ring, and quinazoline core makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C21H21F3N4O3S |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
methyl 2-[3-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-4-oxoquinazolin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C21H21F3N4O3S/c1-31-18(29)12-32-20-25-15-6-3-2-5-14(15)19(30)27(20)9-4-10-28-16(13-7-8-13)11-17(26-28)21(22,23)24/h2-3,5-6,11,13H,4,7-10,12H2,1H3 |
InChI Key |
QSRCJDPJDYFQJK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CCCN3C(=CC(=N3)C(F)(F)F)C4CC4 |
Origin of Product |
United States |
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